molecular formula C9H8N2O3S B2524261 3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid CAS No. 949321-58-8

3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid

Cat. No.: B2524261
CAS No.: 949321-58-8
M. Wt: 224.23
InChI Key: QSWZEGLBYPYKID-UHFFFAOYSA-N
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Description

3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid is a heterocyclic compound that features a thiophene ring fused with an oxadiazole ring and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiophene-3-carboxylic acid hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

  • **Oxidation

Properties

IUPAC Name

3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c12-8(13)2-1-7-10-11-9(14-7)6-3-4-15-5-6/h3-5H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWZEGLBYPYKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN=C(O2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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